N-(4-chlorophenyl)-6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its multi-functional groups, including cyano, methoxy, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule such as water.
Cyclization Reactions: These reactions involve the formation of a ring structure from linear molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may be used as a lead compound for the development of new drugs targeting specific diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(4-METHOXYPHENYL)-2-METHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C29H22Cl2N4O3S |
---|---|
Molecular Weight |
577.5 g/mol |
IUPAC Name |
6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C29H22Cl2N4O3S/c1-17-26(28(37)35-21-10-8-19(30)9-11-21)27(18-6-12-23(38-2)13-7-18)24(15-32)29(33-17)39-16-25(36)34-22-5-3-4-20(31)14-22/h3-14H,16H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
VQEDTLPQGRMUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.